ProTx I

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

ProTx I has several scientific research applications, particularly in the fields of neurobiology and pharmacology. It is used as a pharmacological tool to study the function of voltage-gated ion channels, including sodium, calcium, and TRPA1 channels . The peptide is also valuable in the development of novel therapeutics targeting ion channels involved in various neurological disorders .

生化分析

Biochemical Properties

Protoxin-I has been known to potently inhibit voltage-gated ion channels . It selectively blocks low voltage threshold T-type calcium channels , voltage-gated sodium channels , and the nociceptor cation channel TRPA1 . The primary structure of Protoxin-I is homologous to that of Beta/omega-theraphotoxin-Bp1a from the tarantula spider Bumba pulcherrimaklaasi .

Cellular Effects

Protoxin-I has a significant impact on various types of cells and cellular processes. It influences cell function by blocking specific ion channels . For instance, it blocks native and transiently expressed T-type channels in the sub- to low micro molar range . It has at least a ten-fold selectivity for the T-type calcium channel hCav3.1 over hCav3.3, and more than one hundred fold selectivity over hCav3.2 .

Molecular Mechanism

Protoxin-I exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It binds to anionic lipid-containing membranes where it exhibits complex allosteric interactions with ion channel voltage sensor domains . The domain IV region of hCav3.1 is a major determinant of toxin affinity, with a minor contribution from domain II .

准备方法

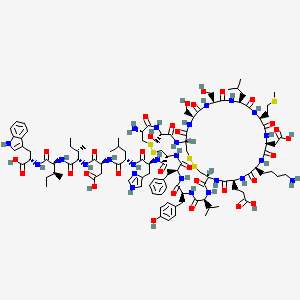

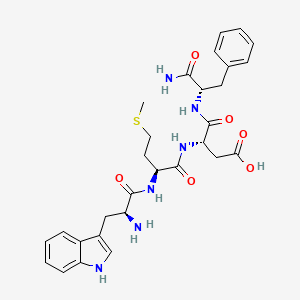

ProTx I is typically synthesized using solid-phase peptide synthesis, which allows for the precise assembly of its 35-amino-acid sequence . The synthetic route involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. The peptide is then purified using high-performance liquid chromatography to achieve high purity (>98%)

化学反应分析

ProTx I undergoes various chemical reactions, primarily involving its disulfide bonds and peptide backbone. The peptide contains three disulfide bonds between cysteine residues, which are crucial for its stability and biological activity . Common reagents used in these reactions include reducing agents like dithiothreitol and oxidizing agents like hydrogen peroxide. The major products formed from these reactions are typically the reduced or oxidized forms of the peptide, which can affect its folding and activity .

作用机制

ProTx I exerts its effects by binding to the voltage sensor domains of voltage-gated ion channels, thereby inhibiting their activation . The peptide preferentially binds to anionic lipid-containing membranes, where it exhibits complex allosteric interactions with ion channel voltage sensor domains . This binding prevents the channels from opening in response to membrane depolarization, effectively blocking ion flow and modulating neuronal excitability .

相似化合物的比较

ProTx I is similar to other gating-modifier toxins isolated from spider venom, such as ProTx II and hanatoxin . These toxins share a conserved molecular structure consisting of a hydrophobic patch surrounded by charged residues, which promotes binding to lipid membranes . this compound is unique in its selectivity for T-type calcium channels and its ability to inhibit multiple ion channel types . Similar compounds include:

- ProTx II: Preferentially blocks hCav3.2 channels and shifts steady-state inactivation .

- Hanatoxin: Binds to the S3-S4 linker region in voltage-activated potassium channels .

This compound’s broad range of potency and selectivity for different ion channels make it a valuable tool in ion channel research and drug development.

属性

IUPAC Name |

4-amino-5-[[57-(4-aminobutyl)-13-(3-amino-3-oxopropyl)-36,39,68-tris(3-carbamimidamidopropyl)-24-[[1-[[1-[[3-carboxy-1-[[2-[[1-[[1-[(1-carboxy-2-hydroxyethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]-16-(1-hydroxyethyl)-4,42-bis(hydroxymethyl)-71-[(4-hydroxyphenyl)methyl]-33,54-bis(1H-imidazol-4-ylmethyl)-27,74-bis(1H-indol-3-ylmethyl)-7-methyl-51,77-bis(2-methylpropyl)-2,5,8,11,14,17,26,29,32,35,38,41,44,47,50,53,56,59,66,69,72,75,78,81,84,91-hexacosaoxo-48-propan-2-yl-21,22,62,63,87,88-hexathia-3,6,9,12,15,18,25,28,31,34,37,40,43,46,49,52,55,58,67,70,73,76,79,82,85,90-hexacosazatricyclo[43.40.4.219,60]hennonacontan-65-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C171H245N53O47S6/c1-81(2)50-108-141(243)191-65-128(232)189-66-129(233)199-121-73-272-275-76-124-161(263)214-119(71-226)157(259)201-104(35-23-47-183-169(175)176)144(246)200-105(36-24-48-184-170(177)178)147(249)208-115(57-93-63-181-79-194-93)142(244)192-68-131(235)198-112(54-90-60-186-100-31-18-15-28-96(90)100)151(253)217-126(163(265)223-135(83(5)6)164(266)212-114(56-92-62-188-102-33-20-17-30-98(92)102)153(255)210-117(59-134(239)240)143(245)193-69-132(236)221-137(86(10)228)166(268)211-111(52-88-26-13-12-14-27-88)150(252)215-120(72-227)168(270)271)78-277-276-77-125(220-167(269)138(87(11)229)224-148(250)107(43-44-127(174)231)197-130(234)67-190-139(241)85(9)196-156(258)118(70-225)213-158(121)260)162(264)218-123(160(262)202-103(34-21-22-46-172)145(247)209-116(58-94-64-182-80-195-94)154(256)205-109(51-82(3)4)155(257)222-136(84(7)8)165(267)219-124)75-274-273-74-122(216-140(242)99(173)42-45-133(237)238)159(261)203-106(37-25-49-185-171(179)180)146(248)206-110(53-89-38-40-95(230)41-39-89)149(251)207-113(152(254)204-108)55-91-61-187-101-32-19-16-29-97(91)101/h12-20,26-33,38-41,60-64,79-87,99,103-126,135-138,186-188,225-230H,21-25,34-37,42-59,65-78,172-173H2,1-11H3,(H2,174,231)(H,181,194)(H,182,195)(H,189,232)(H,190,241)(H,191,243)(H,192,244)(H,193,245)(H,196,258)(H,197,234)(H,198,235)(H,199,233)(H,200,246)(H,201,259)(H,202,262)(H,203,261)(H,204,254)(H,205,256)(H,206,248)(H,207,251)(H,208,249)(H,209,247)(H,210,255)(H,211,268)(H,212,266)(H,213,260)(H,214,263)(H,215,252)(H,216,242)(H,217,253)(H,218,264)(H,219,267)(H,220,269)(H,221,236)(H,222,257)(H,223,265)(H,224,250)(H,237,238)(H,239,240)(H,270,271)(H4,175,176,183)(H4,177,178,184)(H4,179,180,185) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYAZSKURKBASCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC2CSSCC(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CSSCC(C(=O)NC(C(=O)N1)CO)NC(=O)CNC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)C(C)C)CC(C)C)CC4=CNC=N4)CCCCN)NC2=O)NC(=O)C(CCC(=O)O)N)CCCNC(=N)N)CC5=CC=C(C=C5)O)CC6=CNC7=CC=CC=C76)CC(C)C)CO)CCCNC(=N)N)CCCNC(=N)N)CC8=CNC=N8)CC9=CNC1=CC=CC=C19)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)C(C)O)CCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C171H245N53O47S6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3988 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does ProTx-I interact with its target, and what are the downstream effects?

A1: ProTx-I primarily targets voltage-gated sodium (Nav) channels, specifically Nav1.7, by acting as a gating modifier. [] Instead of directly blocking the channel pore, it binds to the voltage sensor domains of these channels, altering their ability to transition between open and closed states. [] This interaction makes it harder for the channels to open in response to voltage changes, effectively inhibiting sodium ion influx and reducing neuronal excitability. [, ] This mechanism is thought to contribute to its analgesic properties. []

Q2: Is ProTx-I selective for specific subtypes of sodium channels?

A2: While ProTx-I can inhibit multiple Nav channel subtypes, it displays some selectivity, particularly for Nav1.7. [, ] This subtype is highly expressed in peripheral neurons and plays a crucial role in pain signaling, making it a promising target for analgesic drug development. []

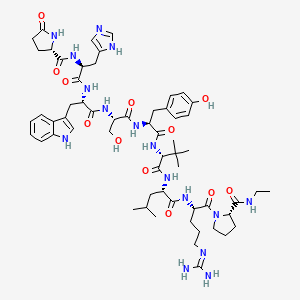

Q3: What is the structural characterization of ProTx-I?

A3: ProTx-I is a peptide toxin composed of 30 amino acids. [] It belongs to the Inhibitory Cystine Knot (ICK) family of peptides, characterized by a specific arrangement of disulfide bonds that contribute to its stability. [, ] The precise molecular formula, weight, and spectroscopic data might be found in the original research publications on ProTx-I isolation and characterization.

Q4: Can you elaborate on the structure-activity relationship (SAR) of ProTx-I and how structural modifications impact its activity?

A5: Research has shown that specific residues within ProTx-I are crucial for its interaction with Nav channels. [] Mutations within the domain IV S3-S4 linker region of the human T-type voltage-gated calcium channel Cav3.1, another target of ProTx-I, significantly altered its sensitivity to the toxin. [] These findings highlight the importance of specific structural elements in dictating ProTx-I's binding affinity and selectivity for different ion channel subtypes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

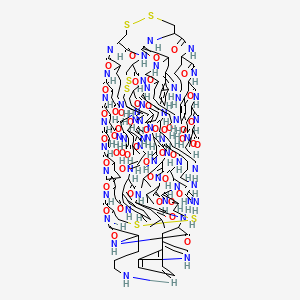

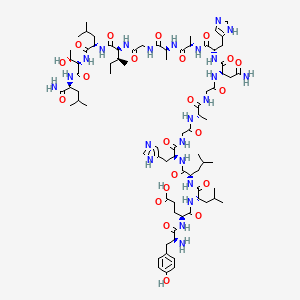

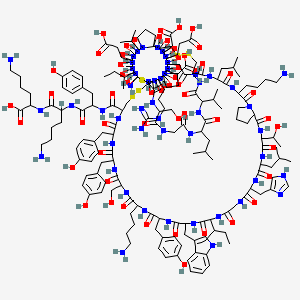

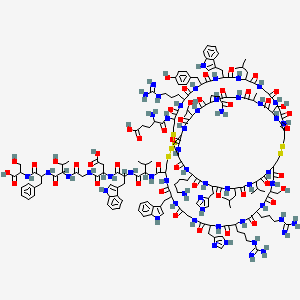

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-16-(2-amino-2-oxoethyl)-19-[[(2S)-2,6-diaminohexanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide](/img/structure/B612347.png)